molecular formula C71H81N13O18 B12389314 Angiotensin II human, FAM-labeled

Angiotensin II human, FAM-labeled

Cat. No.: B12389314
M. Wt: 1404.5 g/mol
InChI Key: DPCSECZBQFFZOH-WIDNDGSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human, FAM-labeled, involves the conjugation of the angiotensin II peptide with a fluorescent dye, carboxyfluorescein (FAM). The peptide sequence for angiotensin II is Asp-Arg-Val-Tyr-Ile-His-Pro-Phe. The FAM dye is attached to the N-terminal of the peptide through a series of coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid resin support. After the peptide synthesis, the FAM dye is conjugated, and the final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .

Chemical Reactions Analysis

Types of Reactions: Angiotensin II human, FAM-labeled, primarily undergoes substitution reactions during its synthesis. The peptide bond formation between the amino acids and the conjugation of the FAM dye are key substitution reactions.

Common Reagents and Conditions:

    Coupling Reagents: DIC, HOBt

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Conditions: Room temperature to slightly elevated temperatures (25-40°C)

Major Products: The major product of these reactions is the FAM-labeled angiotensin II peptide, which is then purified to remove any unreacted starting materials and by-products .

Mechanism of Action

Angiotensin II exerts its effects by binding to specific receptors, primarily the angiotensin II receptor type 1 (AT1). This binding activates G-protein-coupled receptor pathways, leading to the phosphorylation of myosin and subsequent smooth muscle contraction, resulting in vasoconstriction. Additionally, angiotensin II influences cell proliferation, fibrosis, and apoptosis through various signaling cascades .

Comparison with Similar Compounds

    Angiotensin I: Precursor to angiotensin II, converted by angiotensin-converting enzyme (ACE).

    Angiotensin III: Another active peptide in the RAS, with similar but less potent effects compared to angiotensin II.

    Angiotensin IV: Involved in cognitive functions and has distinct receptor interactions.

Uniqueness: Angiotensin II human, FAM-labeled, is unique due to its fluorescent labeling, which allows for real-time tracking and visualization in research applications. This property makes it particularly valuable in studies requiring precise localization and quantification of angiotensin II interactions .

Properties

Molecular Formula

C71H81N13O18

Molecular Weight

1404.5 g/mol

IUPAC Name

(3S)-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-oxobutanoic acid

InChI

InChI=1S/C71H81N13O18/c1-5-37(4)59(66(96)80-52(30-41-34-74-35-76-41)67(97)84-26-10-14-54(84)64(94)81-53(68(98)99)28-38-11-7-6-8-12-38)83-63(93)50(27-39-15-18-42(85)19-16-39)79-65(95)58(36(2)3)82-61(91)49(13-9-25-75-70(72)73)77-62(92)51(33-57(88)89)78-60(90)40-17-22-46-45(29-40)69(100)102-71(46)47-23-20-43(86)31-55(47)101-56-32-44(87)21-24-48(56)71/h6-8,11-12,15-24,29,31-32,34-37,49-54,58-59,85-87H,5,9-10,13-14,25-28,30,33H2,1-4H3,(H,74,76)(H,77,92)(H,78,90)(H,79,95)(H,80,96)(H,81,94)(H,82,91)(H,83,93)(H,88,89)(H,98,99)(H4,72,73,75)/t37-,49-,50-,51-,52-,53-,54-,58-,59-/m0/s1

InChI Key

DPCSECZBQFFZOH-WIDNDGSMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O

Origin of Product

United States

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